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Introduction
Accurate quantification of double-stranded DNA (dsDNA) is a critical step in a multitude of

molecular biology workflows, including next-generation sequencing (NGS), PCR, cloning, and

transfection. The Quant-iT™ PicoGreen® dsDNA Assay Kit offers an ultra-sensitive and

selective method for measuring dsDNA, even in the presence of common contaminants such

as single-stranded DNA (ssDNA), RNA, and proteins that can interfere with traditional

absorbance-based methods like A260 readings.[1][2][3] This application note provides a

detailed protocol for preparing a reliable DNA standard curve using the PicoGreen reagent,

ensuring accurate and reproducible quantification of your DNA samples.

The PicoGreen reagent is a fluorescent dye that exhibits a significant increase in fluorescence

quantum yield upon binding to dsDNA.[4][5][6] This fluorescence enhancement is directly

proportional to the amount of dsDNA present, allowing for precise quantification over a broad

range of concentrations, typically from a few picograms to one microgram of dsDNA.[1][7][8]

Materials and Reagents
Quant-iT™ PicoGreen® dsDNA Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. P7589 or

P11496), which includes:

PicoGreen® Reagent (Component A)
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20X TE Buffer (Component B)

Lambda DNA Standard (Component C)

Nuclease-free water

Black, flat-bottom 96-well microplate[4][9]

Fluorescence microplate reader with excitation and emission filters for ~480 nm and ~520

nm, respectively[7][10][11]

Calibrated single-channel and multi-channel pipettes

Nuclease-free pipette tips

Nuclease-free microcentrifuge tubes

Vortex mixer

Foil or dark container to protect the PicoGreen® reagent from light[9][12]

Experimental Protocols
Reagent Preparation
3.1.1. 1X TE Buffer Preparation

Thaw the 20X TE Buffer (Component B) at room temperature.

Prepare a 1X TE working solution by diluting the 20X TE buffer 20-fold with nuclease-free

water.[7][8] For example, to prepare 20 mL of 1X TE, mix 1 mL of 20X TE with 19 mL of

nuclease-free water.

This 1X TE buffer will be used for diluting the DNA standards and the PicoGreen® reagent.

3.1.2. PicoGreen® Working Solution Preparation

Allow the PicoGreen® Reagent (Component A) to equilibrate to room temperature before

opening the vial.[7][13]
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Prepare a 200-fold dilution of the PicoGreen® reagent in 1X TE buffer.[2][7] For example, to

prepare 10 mL of the working solution (sufficient for one 96-well plate), add 50 µL of

PicoGreen® reagent to 9.95 mL of 1X TE buffer in a plastic tube.

Crucially, protect the PicoGreen® working solution from light by wrapping the tube in foil or

placing it in a dark container, as the reagent is light-sensitive.[9][12][14]

Use the PicoGreen® working solution within a few hours of preparation for best results.[1][2]

DNA Standard Curve Preparation
This protocol describes the preparation of a high-range standard curve. For lower

concentrations, a low-range standard curve can be prepared by further diluting the DNA stock.

[7]

Prepare a 2 µg/mL DNA Stock Solution:

The Lambda DNA standard (Component C) is typically provided at a concentration of 100

µg/mL.

To prepare a 2 µg/mL working stock, dilute the 100 µg/mL Lambda DNA standard 50-fold

in 1X TE buffer. For instance, add 10 µL of the 100 µg/mL DNA standard to 490 µL of 1X

TE buffer. Mix gently but thoroughly.[7]

Prepare Serial Dilutions for the Standard Curve:

In a 96-well plate, prepare the DNA standards by serial dilution of the 2 µg/mL DNA stock

solution as described in Table 1. It is recommended to prepare each standard in duplicate

or triplicate.[8]

Assay Procedure
Sample Preparation:

Add 2-5 µL of your unknown DNA samples to separate wells of the 96-well plate.[4]

Add 1X TE buffer to each well containing an unknown sample to bring the total volume to

100 µL.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1258679?utm_src=pdf-body
https://documents.thermofisher.com/TFS-Assets/CAD/manuals/PicoGreen-dsDNA-protocol.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07581.pdf
https://www.benchchem.com/product/b1258679?utm_src=pdf-body
https://www.benchchem.com/product/b1258679?utm_src=pdf-body
https://www.protocols.io/view/dna-quantification-with-picogreen-dm6gpdbr1gzp/v1
https://www.k-state.edu/igenomics/equipment/documents/PicoGreen_Based_Quantification_IGF_Protocol.pdf
https://frederick.cancer.gov/sites/default/files/2022-04/PicoGreen_dsDNA_Quantitation_Assay.pdf
https://www.benchchem.com/product/b1258679?utm_src=pdf-body
https://www.promega.com/~/media/files/products%20and%20services/instruments/detection/tbs%20technical%20support%20docs/s-0041.pdf
https://documents.thermofisher.com/TFS-Assets/CAD/manuals/PicoGreen-dsDNA-protocol.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07581.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07581.pdf
https://www.promega.com/~/media/files/products%20and%20services/instruments/detection/tbs%20technical%20support%20docs/997-9314.pdf
https://www.protocols.io/view/dna-quantification-with-picogreen-q2wdyfe.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1258679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adding PicoGreen® Reagent:

Add 100 µL of the diluted PicoGreen® working solution to each well containing standards

and unknown DNA samples.[4][12] The final volume in each well will be 200 µL.

Mix the contents of the wells by pipetting up and down several times.[4][12]

Incubation:

Incubate the plate at room temperature for 2-5 minutes, protected from light.[1][7][12]

Measurement and Data Analysis
Fluorescence Measurement:

Measure the fluorescence of each well using a microplate reader with excitation at ~480

nm and emission at ~520 nm.[7]

Data Analysis:

Subtract the average fluorescence of the blank (0 ng/mL DNA) from the fluorescence

readings of all standards and unknown samples.[8]

Plot the background-subtracted fluorescence values of the DNA standards against their

corresponding concentrations (in ng/mL).

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the

R² value. The R² value should be ≥ 0.99 for an accurate standard curve.

Use the equation of the line to calculate the concentration of your unknown DNA samples

based on their background-subtracted fluorescence readings.[15]

Data Presentation
Table 1: Preparation of DNA Standard Curve (High Range)
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Standard
Volume of 2 µg/mL
DNA Stock (µL)

Volume of 1X TE
Buffer (µL)

Final DNA
Concentration
(ng/mL)

1 100 0 2000

2 50 50 1000

3 25 75 500

4 12.5 87.5 250

5 5 95 100

6 2.5 97.5 50

7 1 99 20

8 (Blank) 0 100 0

Table 2: Example Data and Calculation

Sample
Average
Fluorescence

Background
Subtracted
Fluorescence

Calculated
Concentration
(ng/mL)

Standard 1 25000 24900 2000

Standard 2 12600 12500 1000

... ... ... ...

Blank 100 0 0

Unknown 1 8500 8400
Calculated from

standard curve

Unknown 2 15300 15200
Calculated from

standard curve
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1. Reagent & Standard Preparation 2. Assay Setup 3. Data Acquisition & Analysis

Prepare 1X TE Buffer
from 20X stock

Prepare PicoGreen
Working Solution (1:200)

Prepare 2 µg/mL
DNA Stock

Add PicoGreen Working
Solution to all wells

Prepare DNA Standard
Serial Dilutions

Pipette Standards &
Unknowns into 96-well Plate

Incubate 2-5 min
at RT (in dark)

Measure Fluorescence
(Ex: 480nm, Em: 520nm)

Subtract Blank
Fluorescence

Plot Standard Curve &
Perform Linear Regression

Calculate Unknown
DNA Concentrations

Click to download full resolution via product page

Caption: Workflow for DNA quantification using PicoGreen.
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Issue Possible Cause(s) Suggested Solution(s)

Low R² value for standard

curve

Pipetting errors during serial

dilution.

Use calibrated pipettes and

fresh tips for each dilution.

Prepare standards carefully.

Contaminated TE buffer or

DNA standard.

Use nuclease-free water and

reagents. Prepare fresh

dilutions.

PicoGreen reagent degraded.

Protect the reagent from light.

Prepare the working solution

fresh each time.

High background fluorescence
Contaminated TE buffer or

water.

Use high-purity, nuclease-free

water and TE buffer.

Autofluorescence from the

microplate.

Use black, opaque microplates

designed for fluorescence

assays.

Fluorescence signal is too low
DNA concentration is below

the detection limit.

Concentrate the sample or use

a low-range standard curve

protocol.[7]

Incorrect filter settings on the

plate reader.

Ensure the excitation and

emission wavelengths are set

correctly (~480 nm and ~520

nm).

Fluorescence signal is

saturated
DNA concentration is too high.

Dilute the unknown samples

and re-run the assay.

Incorrect gain setting on the

plate reader.

Adjust the gain setting to avoid

saturation of the detector.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1258679?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1258679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

